1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-4-3-5-15(7-8)11(16)9-6-10(12)13-14(9)2/h6,8H,3-5,7H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZFIALOALAGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NN2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole-Carbonyl-Piperidine/Pyrrolidine Derivatives
The substitution pattern on the piperidine/pyrrolidine ring and the pyrazole core significantly influences physicochemical properties and bioactivity:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Observations :
Functional Group Modifications in Pyrazole-Amines
Aromatic vs. Aliphatic Substituents
- Pyridine Derivatives : Compounds like 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (MW 252.29) incorporate aromatic pyridine rings, enabling π-π stacking interactions. NMR data (δ 8.88 ppm for pyridine protons) confirm distinct electronic environments compared to aliphatic 3-methylpiperidine analogs .
- Thiophene Derivatives : 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (C₉H₁₀ClN₃S) introduces sulfur-based hydrophobicity and halogen interactions, broadening applicability in materials science .
Urea and Carboselenamide Hybrids
- Urea-Linked Analogs : 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea demonstrates the utility of urea groups in enhancing hydrogen-bonding capacity, a feature absent in the target compound .
- Selenourea Derivatives: Pyrazolyl-selenoureas (e.g., from ) exhibit enhanced lipophilicity via adamantyl groups, contrasting with the moderate hydrophilicity of the 3-methylpiperidine carbonyl group .
Biological Activity
1-Methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its pyrazole ring, which is known for various biological activities. The presence of the piperidine moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
In a study focused on similar pyrazole compounds, several derivatives exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). For instance, compounds with structural similarities showed IC50 values ranging from 2.43 to 14.65 μM, indicating effective growth inhibition .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
| 7h | HepG2 | 4.98 | Apoptosis induction (caspase activation) |
| 10c | MDA-MB-231 | 7.84 | Inhibition of cell cycle progression |
The biological activity of pyrazole derivatives often involves multiple mechanisms:
- Microtubule Destabilization : Compounds like 7d and 7h have been shown to disrupt microtubule assembly at concentrations as low as 20 μM, which is crucial for cancer cell division .
- Apoptosis Induction : Studies indicate that these compounds can enhance caspase-3 activity significantly, suggesting a pathway leading to programmed cell death in cancer cells .
-
Targeting Key Oncogenic Pathways : Pyrazole derivatives are known to inhibit various cancer-related targets including:
- Topoisomerase II
- EGFR
- VEGFR
- Histone Deacetylases (HDACs)
These interactions can lead to reduced proliferation and increased apoptosis in tumor cells.
Case Studies
Several case studies have demonstrated the efficacy of pyrazole-based compounds in preclinical settings:
- Case Study 1 : A derivative similar to our compound was tested against multiple cancer types, showing promising antitumor activity in vivo.
- Case Study 2 : Another study reported that a closely related pyrazole compound inhibited the growth of lung and colorectal cancer cell lines through mechanisms involving DNA damage response pathways.
Q & A
Q. Key Intermediates :
- 5-Amino-1-methylpyrazole
- 3-Methylpiperidine-1-carbonyl chloride
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Characteristic peaks include:
- Pyrazole C-H protons: δ 6.2–6.8 (s, 1H, pyrazole ring) .
- Piperidine N-CH₃: δ 1.2–1.5 (m, 3H) .
- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (pyrazole C=N) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₂H₁₉N₅O) .
Advanced: What strategies optimize the yield and purity during the condensation step in synthesizing this compound?
Methodological Answer:
Optimization involves:
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent Selection : Use DMF for solubility enhancement or dichloromethane for easier workup .
- Catalyst Addition : 10 mol% DMAP improves amide coupling efficiency .
Q. Table 1. Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes rate |
| Solvent | DMF | Enhances solubility |
| Catalyst (DMAP) | 10 mol% | Reduces side reactions |
Advanced: How does the presence of the 3-methylpiperidine moiety influence the compound's reactivity and biological interactions?
Methodological Answer:
- Reactivity : The 3-methyl group sterically hinders nucleophilic attacks on the piperidine ring, stabilizing the carbonyl group during synthesis .
- Biological Interactions : The piperidine moiety enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies. Its basic nitrogen facilitates hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
Methodological: What analytical approaches are recommended for resolving contradictory data in crystallographic studies?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) for accurate electron density maps .
- Refinement Tools : SHELXL for small-molecule refinement; adjust thermal parameters (U₃₃) to resolve disorder .
- Validation : Check R-factor convergence (target: <5%) and PLATON for symmetry errors .
Advanced: How to design experiments to elucidate the mechanism of action in enzyme inhibition assays?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Docking Simulations : AutoDock Vina predicts binding poses with target enzymes (e.g., NLRP3 inflammasome) .
- Mutagenesis : Validate binding sites by mutating key residues (e.g., Lys123 in kinases) and measure IC₅₀ shifts .
Basic: What are the common impurities encountered during synthesis, and how are they characterized?
Methodological Answer:
- Impurities :
- Unreacted 5-amino-pyrazole (detected via HPLC retention time: 3.2 min) .
- Hydrolysis byproducts (amide → carboxylic acid, identified by IR ~1700 cm⁻¹) .
- Mitigation :
- Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Control solvent effects (e.g., DMSO concentration ≤1%) to prevent false positives .
- Validate cell line viability (e.g., HEK293 vs. HeLa) using MTT assays .
- Structural Confirmation : Re-characterize batches via LC-MS to rule out degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
